Potassium pentadecylbenzenesulfonate
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Overview
Description
Potassium pentadecylbenzenesulfonate is an organosulfur compound with the chemical formula C21H35KO3S. It is a potassium salt of pentadecylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and dispersants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium pentadecylbenzenesulfonate can be synthesized through the sulfonation of pentadecylbenzene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete sulfonation and high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes using reactors designed for large-scale operations. The sulfonated product is then neutralized with potassium hydroxide, and the resulting solution is purified and dried to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
Potassium pentadecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonic acids and reduced forms of the compound.
Substitution: Substituted benzenesulfonates with different functional groups.
Scientific Research Applications
Potassium pentadecylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of potassium pentadecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. At the molecular level, the sulfonate group interacts with water molecules, while the hydrophobic alkyl chain interacts with nonpolar substances, facilitating the formation of micelles and emulsions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar surfactant properties.
Alkylbenzene sulfonates: A class of anionic surfactants with varying alkyl chain lengths and similar applications.
Uniqueness
Potassium pentadecylbenzenesulfonate is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its potassium salt form also offers advantages in terms of solubility and stability compared to other similar compounds.
Properties
CAS No. |
64716-02-5 |
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Molecular Formula |
C21H35KO3S |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
potassium;2-pentadecylbenzenesulfonate |
InChI |
InChI=1S/C21H36O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)25(22,23)24;/h15-16,18-19H,2-14,17H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
OFVHFMZXDRUDBH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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